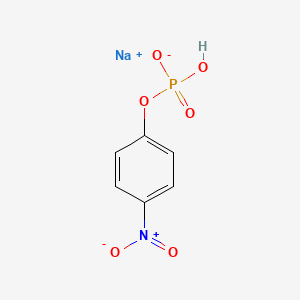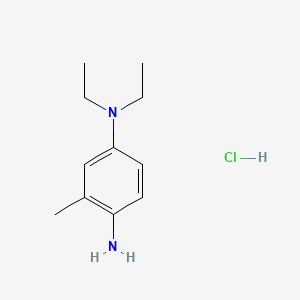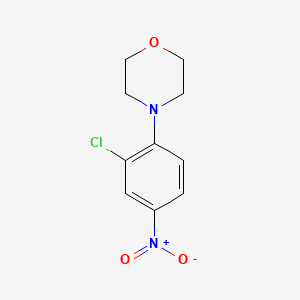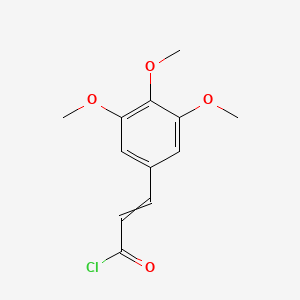
2-(Trifluoromethyl)benzene-1,4-diamine
Vue d'ensemble
Description
2-(Trifluoromethyl)benzene-1,4-diamine, also known as 2,5-Diaminobenzotrifluoride, is a chemical compound with the molecular formula C7H7F3N2 . It can be prepared from 5-acetamido-2-aminobenzotrifluoride .
Synthesis Analysis
This compound can be synthesized in three steps starting with hydroquinone. It can be polymerized with various aromatic tetracarboxylic acid dianhydrides, including 4,4′-oxydiphthalic anhydride, 3,3′,4,4′-benzophenone tetracarboxylic dianhydride, 2,2′-bis (3,4-dicarboxyphenyl)-hexafluoropropane dianhydride, and pyromellitic dianhydride, via a conventional two-step thermal or chemical imidization method to produce a series of fluorinated polyimides .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)benzene-1,4-diamine is characterized by the presence of a benzene ring with two amine (-NH2) groups and a trifluoromethyl (-CF3) group .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Trifluoromethyl)benzene-1,4-diamine are not detailed in the search results, it is known that this compound can participate in the synthesis of fluorinated polyimides .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzene-1,4-diamine has a molecular weight of 176.14 g/mol . It has a melting point of 54-58 °C and a boiling point of 150°C at 10mm . The compound has a density of 1.381±0.06 g/cm3 . It is a white to light yellow crystal powder .Applications De Recherche Scientifique
Synthesis of Polybenzimidazoles
2-(Trifluoromethyl)benzene-1,4-diamine can be used in the synthesis of polybenzimidazoles . A novel tetraamine, 4,4’-oxy-bis[4-(trifluoromethyl)-1,2-benzendiamine], was synthesized from 1-chloro-4-nitro-2-(trifluoromethyl)benzene. This tetraamine was then used to prepare a polybenzimidazole, CF3-PBI-OO, using Eaton’s reagent as the solvent .
High-Temperature Proton Exchange Membrane Fuel Cells
The synthesized polybenzimidazole, CF3-PBI-OO, has potential applications in high-temperature proton exchange membrane fuel cells . The membrane exhibited a high proton conductivity of 115 mS/cm at 160 ℃ and demonstrated a peak power density of 691 mW/cm² at 160 ℃ .
Organic Electronics
Due to the presence of both amine and trifluoromethyl groups, 2-(Trifluoromethyl)benzene-1,4-diamine exhibits interesting electronic properties. This makes it a potential candidate for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Design and Synthesis of Emitters
1,4-Bis(trifluoromethyl)benzene, which can be derived from 2-(Trifluoromethyl)benzene-1,4-diamine, has been used as a new acceptor for the design and synthesis of emitters . These emitters exhibit efficient thermally activated delayed fluorescence and electroluminescence .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause burns of eyes, skin, and mucous membranes . It is also harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOGBKIFPCFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189918 | |
| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzene-1,4-diamine | |
CAS RN |
364-13-6 | |
| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)








